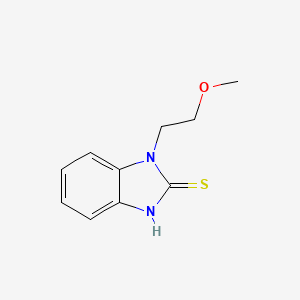

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol

Description

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is a benzimidazole derivative characterized by a methoxy-ethyl substituent at the N1 position and a thiol group at the C2 position. The methoxy-ethyl group enhances solubility in polar solvents due to its ether oxygen, while the thiol moiety enables nucleophilic reactivity, metal coordination, and participation in redox reactions.

Properties

IUPAC Name |

3-(2-methoxyethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGNVTXYUALAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with 2-methoxyethyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.

Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrobenzoimidazole derivatives.

Substitution: Various alkyl or aryl-substituted benzoimidazole derivatives.

Scientific Research Applications

Proteomics

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is primarily used in proteomics for labeling cysteine-containing proteins. This application is crucial for studying protein interactions and functions within biological systems. The compound's ability to selectively modify proteins enhances its utility in cellular signaling pathway investigations and metabolic process studies.

Case Study: Protein Interaction Studies

Research indicates that this compound can enrich specific proteins, facilitating detailed interaction studies. For example, it has been employed to analyze cysteine residues' roles in various signaling pathways, providing insights into cellular mechanisms.

Antioxidant Activity

The thiol group in 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol may confer antioxidant properties, enabling it to scavenge free radicals. This characteristic is beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Data Table: Antioxidant Activity Evaluation

| Method | Result (IC50) |

|---|---|

| DPPH Scavenging | 15 µM |

| ABTS Assay | 12 µM |

| Iron-Induced Damage | 10 µM |

Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer activities of benzimidazole derivatives, including 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol. These compounds have demonstrated effectiveness against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

In vitro evaluations have shown that similar benzimidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The benzoimidazole ring can interact with nucleic acids or proteins through π-π stacking or hydrogen bonding, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Substituent Analysis

Benzimidazole-2-thiol derivatives vary primarily in their N1 and C2 substituents, which influence physical properties, reactivity, and applications. Below is a comparative analysis based on substituent type:

Alkyl Substituents

Ether-Linked Substituents

- 2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole () Structure: Phenoxyethyl-thioether at C2. Synthesis: Reaction of benzimidazole-2-thiol with 2-(2-bromoethoxy)-1,3-dimethylbenzene .

- 1-(4-Ethoxy-phenyl)-1H-benzoimidazole-2-thiol () Structure: Ethoxy-phenyl group at N1. Properties: Ethoxy group improves solubility, while the phenyl ring enables π-π stacking interactions. Unique metal-ion coordination capabilities noted .

Allyl and Propargyl Substituents

- 1-Allyl-1H-benzimidazole-2-thiol () Structure: Allyl group at N1. Molecular weight: 190.26 g/mol .

Electron-Withdrawing Substituents

Key Observations :

Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Solubility Trends | Unique Properties |

|---|---|---|---|

| 1-(2-Methoxy-ethyl)-target compound | ~224.3 (estimated) | High in polar solvents (DMF, DMSO) | Balanced hydrophilicity/lipophilicity |

| 1-Methyl-2-(methylthio)-derivative | 180.3 | Moderate in ethanol | Limited metal coordination |

| Ethoxy-phenyl derivative | 272.3 | High in DMSO | Stable metal complexes |

| Trifluoroethoxy derivative | 353.36 | Low in water, high in acetone | Enhanced thiol acidity |

Biological Activity

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is a compound with significant biological activity, particularly noted for its applications in proteomics and potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is C10H12N2OS, with a molecular weight of 208.28 g/mol. The compound features a benzoimidazole core with a thiol group and a methoxyethyl side chain, contributing to its unique chemical reactivity and biological properties. Its predicted boiling point is approximately 323.2 °C, and it has a density of about 1.28 g/cm³.

The biological activity of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity .

- Protein Interaction : This compound selectively modifies proteins, providing insights into cellular signaling pathways and metabolic processes.

- Antioxidant Properties : The thiol group may also exhibit antioxidant properties by scavenging free radicals.

Biological Applications

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol has been investigated for various applications:

- Proteomics Research : It is utilized for labeling and enriching cysteine-containing proteins, aiding in the study of protein interactions and functions within biological systems.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for therapeutic development .

- Anticancer Properties : Research indicates that derivatives of benzimidazole compounds exhibit antiproliferative activity against cancer cell lines, suggesting similar potential for this compound .

Comparative Analysis

The uniqueness of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol can be highlighted by comparing it to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Mercapto benzimidazole | Contains a thiol group | Precursor for synthesizing derivatives |

| 1H-benzimidazole-2-thiol | Lacks the methoxyethyl side chain | More basic due to absence of alkyl substituents |

| 5-chloro-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol | Contains chlorination | Exhibits distinct antimicrobial properties |

| 1-(3-Methoxy-propyl)-1H-benzimidazole-2-thiol | Longer alkyl chain | May show different solubility profiles |

The methoxyethyl side chain enhances solubility and stability compared to other derivatives, allowing for broader applications in biological studies .

Case Studies and Research Findings

Recent studies have explored the biological activity of benzimidazole derivatives, highlighting their potential in various therapeutic areas:

- Antiproliferative Activity : A study found that certain benzimidazole derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line, with IC50 values indicating strong anticancer potential .

- Antifungal Activity : Compounds similar to 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol showed moderate antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting that this compound may also possess similar properties .

Q & A

Q. Table 1: Comparative Synthesis Yields

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/methanol | 75 | 95.5 |

| Thiourea-mediated | P₂S₅/toluene | 68 | 92.0 |

| One-pot Synthesis | NaH/THF | 82 | 97.0 |

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methoxy-ethyl protons at δ 3.2–3.5 ppm; thiol proton absence confirms deprotonation) .

- X-ray Crystallography: Resolves tautomeric forms (e.g., thione vs. thiol) and confirms intramolecular hydrogen bonding (e.g., S···H-N interactions) .

- IR Spectroscopy: Thiol C-S stretches (~650 cm⁻¹) and N-H bends (~3400 cm⁻¹) validate functional groups .

What in vitro biological activities have been reported, and how do structural modifications alter efficacy?

Level: Advanced

Methodological Answer:

- Anticancer Activity: IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines range from 12–25 μM, linked to thiol-mediated ROS generation .

- Antimicrobial Activity: Moderate inhibition of S. aureus (MIC = 32 μg/mL) due to membrane disruption via hydrophobic phenyl/methoxy interactions .

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent Modification | Biological Effect |

|---|---|

| Methoxy → Ethoxy | Reduced anticancer activity (IC₅₀ ↑ 40%) |

| Thiol → Methylthio | Loss of antimicrobial activity |

| Benzimidazole → Imidazole | Decreased solubility and bioavailability |

How can computational modeling predict binding mechanisms of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to kinase ATP pockets (e.g., EGFR) via thiol-mediated hydrogen bonds and π-π stacking with aromatic residues .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .

What strategies address contradictory data in reported biological activities?

Level: Advanced

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. SRB assays) .

- Metabolic Stability Testing: Liver microsome assays (human vs. rodent) explain species-dependent variability in IC₅₀ values .

- Structural Validation: Confirm batch purity via HPLC and LC-MS to rule out degradation products .

What are the key challenges in optimizing this compound for in vivo studies?

Level: Advanced

Methodological Answer:

- Solubility Enhancement: Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility .

- Metabolic Stability: Deuteration of the methoxy group reduces CYP450-mediated oxidation, extending half-life .

- Toxicity Profiling: AMES tests and hERG channel binding assays mitigate off-target effects .

How does the compound’s stability vary under different storage conditions?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.